Cas no 1565966-89-3 (5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4H-1,2,4-Triazole-3-sulfonyl chloride, 5-methyl-4-propyl-
- 5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
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- MDL: MFCD25946009
- Inchi: 1S/C6H10ClN3O2S/c1-3-4-10-5(2)8-9-6(10)13(7,11)12/h3-4H2,1-2H3
- InChI Key: LGSGHNPORDPUAA-UHFFFAOYSA-N
- SMILES: N1=C(C)N(CCC)C(S(Cl)(=O)=O)=N1
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-284477-1g |
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565966-89-3 | 1g |
$699.0 | 2023-09-07 | ||
| Enamine | EN300-284477-5g |
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565966-89-3 | 5g |
$2028.0 | 2023-09-07 | ||
| Enamine | EN300-284477-10g |
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565966-89-3 | 10g |
$3007.0 | 2023-09-07 | ||
| Ambeed | A1087155-1g |
5-Methyl-4-propyl-4h-1,2,4-triazole-3-sulfonyl chloride |
1565966-89-3 | 95% | 1g |
$541.0 | 2024-04-23 | |
| Enamine | EN300-284477-0.05g |
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565966-89-3 | 0.05g |
$587.0 | 2023-09-07 | ||
| Enamine | EN300-284477-0.1g |
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565966-89-3 | 0.1g |
$615.0 | 2023-09-07 | ||
| Enamine | EN300-284477-0.25g |
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565966-89-3 | 0.25g |
$642.0 | 2023-09-07 | ||
| Enamine | EN300-284477-0.5g |
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565966-89-3 | 0.5g |
$671.0 | 2023-09-07 | ||
| Enamine | EN300-284477-1.0g |
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565966-89-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-284477-2.5g |
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565966-89-3 | 2.5g |
$1370.0 | 2023-09-07 |
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride Suppliers
5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
5-Methyl-4-Propyl-4H-1,2,4-Triazole-3-Sulfonyl Chloride: A Comprehensive Overview
5-Methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is a versatile and highly functionalized compound with the CAS number 1565966-89-3. This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity and ability to form stable sulfonate esters. The molecule features a triazole ring system, which is known for its aromaticity and stability, making it a valuable component in various chemical applications.
The structure of 5-methyl-4-propyl-4H-1,2,4-triazole is characterized by a five-membered ring containing two nitrogen atoms. The substitution pattern includes a methyl group at position 5 and a propyl group at position 4, which contributes to the compound's unique electronic and steric properties. The sulfonyl chloride group at position 3 introduces electrophilic character, enabling the compound to participate in nucleophilic substitutions and other reactions commonly employed in organic chemistry.
Recent studies have highlighted the potential of 5-methyl-4-propyl-4H-1,2,4-triazole derivatives in drug discovery and materials science. For instance, researchers have explored the use of these compounds as intermediates in the synthesis of bioactive molecules targeting various therapeutic areas. The sulfonyl chloride functionality has been particularly useful in forming stable sulfonamides, which are known for their pharmacological properties.
In terms of synthesis, 5-methyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride can be prepared through a variety of methods. One common approach involves the reaction of the corresponding sulfonic acid with thionyl chloride (SOCl₂), which converts the acidic hydrogen into a reactive chloride. This reaction is typically carried out under reflux conditions and can be optimized for high yields. The starting material, 5-methyl-4-propyl-4H-1,2,4-triazole sulfonic acid, can be synthesized via cyclization reactions or by modifying existing triazole derivatives.
The reactivity of sulfonyl chlorides makes them valuable intermediates in organic synthesis. For example, they can react with alcohols to form sulfonate esters or with amines to generate sulfonamides. These transformations are often employed in the construction of complex molecules with specific functional groups. In the case of 5-methyl-4-propyl-4H-1,2,4-triazole derivatives, such reactions have been utilized to create bioisosteres and analogs with improved pharmacokinetic profiles.
From an applications perspective, 5-methyl-4-propyltriazole sulfonyl chloride has found utility in several fields. In pharmaceutical chemistry, it serves as a building block for designing small molecule inhibitors targeting key enzymes or receptors. In materials science, its unique electronic properties make it a candidate for applications in optoelectronics and advanced materials development.
Recent advancements in computational chemistry have also shed light on the electronic structure and reactivity of triazole sulfonyl chlorides like this compound. Density functional theory (DFT) studies have provided insights into the distribution of electron density within the molecule and its influence on reactivity patterns. Such computational tools are increasingly being used to guide experimental design and optimize synthetic pathways.
In conclusion, 5-methyl-4-propyltriazole sulfonyl chloride (CAS No: 1565966893) is a multifaceted compound with significant potential across various chemical disciplines. Its unique structure combines the stability of a triazole ring with the reactivity of a sulfonyl chloride group, making it an invaluable tool in organic synthesis and material development. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing chemical science is expected to grow further.
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